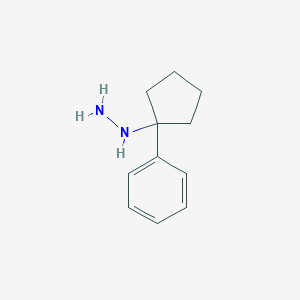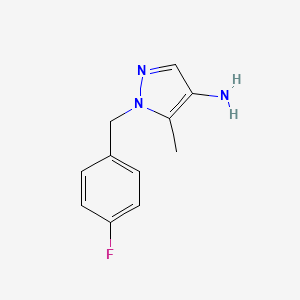![molecular formula C10H9F2N3 B13480313 4-[1-(Difluoromethyl)pyrazol-4-yl]aniline](/img/structure/B13480313.png)
4-[1-(Difluoromethyl)pyrazol-4-yl]aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[1-(difluoromethyl)-1H-pyrazol-4-yl]aniline is a compound that features a difluoromethyl group attached to a pyrazole ring, which is further connected to an aniline moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method is the difluoromethylation of 1-(3-bromo-1H-pyrazol-1-yl)ethan-1-one, which is then followed by further functionalization to introduce the aniline group . The reaction conditions often involve the use of metal-based catalysts and specific reagents to achieve the desired transformations.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalytic esterification with nanoscale titanium dioxide has been reported to enhance reaction efficiency and reduce environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions
4-[1-(difluoromethyl)-1H-pyrazol-4-yl]aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the pyrazole ring.
Substitution: The compound can participate in substitution reactions, where specific groups on the pyrazole or aniline moieties are replaced with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives of the compound, while substitution reactions can produce a variety of substituted pyrazole or aniline derivatives .
Applications De Recherche Scientifique
4-[1-(difluoromethyl)-1H-pyrazol-4-yl]aniline has several scientific research applications:
Mécanisme D'action
The mechanism of action of 4-[1-(difluoromethyl)-1H-pyrazol-4-yl]aniline involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other difluoromethylated pyrazole derivatives, such as 3-(difluoromethyl)-1-methyl-1H-pyrazole and its analogs .
Uniqueness
4-[1-(difluoromethyl)-1H-pyrazol-4-yl]aniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C10H9F2N3 |
|---|---|
Poids moléculaire |
209.20 g/mol |
Nom IUPAC |
4-[1-(difluoromethyl)pyrazol-4-yl]aniline |
InChI |
InChI=1S/C10H9F2N3/c11-10(12)15-6-8(5-14-15)7-1-3-9(13)4-2-7/h1-6,10H,13H2 |
Clé InChI |
JOOAYQJZOKOITB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C2=CN(N=C2)C(F)F)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-{3-methyl-1H,2H,3H-pyrrolo[2,3-c]pyridin-1-yl}-2-(methylamino)propan-1-one dihydrochloride](/img/structure/B13480251.png)

![5-Aminospiro[2.3]hexane-1-carboxylic acid](/img/structure/B13480258.png)

![3-{[1,2,4]Triazolo[4,3-a]pyrazin-3-yl}azetidine, trifluoroacetic acid](/img/structure/B13480280.png)

![3-[2-(Trifluoromethyl)-1,3-dioxolan-2-yl]propan-1-amine hydrochloride](/img/structure/B13480283.png)


![4-[4-(2,2,2-Trifluoroacetyl)-1-piperazinyl]benzoic acid](/img/structure/B13480304.png)

